Mal-PEG1-Bromide

Description

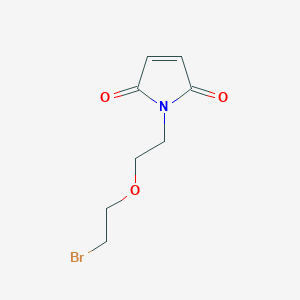

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-bromoethoxy)ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLXDIKYASQPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG1-Bromide: Structure, Synthesis, and Applications in Bioconjugation

For researchers, scientists, and drug development professionals, the strategic linkage of molecules is paramount to innovation. Mal-PEG1-Bromide is a heterobifunctional linker that offers a versatile tool for creating stable bioconjugates. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application, and visualizations of its structure and reaction pathways.

Core Properties of this compound

This compound is a chemical compound featuring two key reactive groups: a maleimide (B117702) and a bromide. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, forming a stable covalent thioether bond.[1][2] The bromide serves as a good leaving group for nucleophilic substitution reactions, enabling a second conjugation step.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers.[3]

| Property | Value | Source |

| Chemical Formula | C8H10BrNO3 | [1][2] |

| Molecular Weight | ~248.1 g/mol | [1] |

| CAS Number | 1823885-81-9 | [2] |

| IUPAC Name | 1-(2-(2-bromoethoxy)ethyl)-1H-pyrrole-2,5-dione | [2] |

| Purity | Typically >95-98% | [1][2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C for long-term storage | [2] |

Visualizing the Chemical Structure

The structure of this compound is fundamental to understanding its reactivity and function as a molecular linker.

Experimental Protocols

Hypothetical Synthesis of this compound

Materials:

-

2-(2-Aminoethoxy)ethanol

-

Maleic anhydride (B1165640)

-

Acetic anhydride

-

Sodium acetate

-

Carbon tetrabromide

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment

Procedure:

-

Synthesis of N-(2-(2-hydroxyethoxy)ethyl)maleamic acid: Dissolve 2-(2-Aminoethoxy)ethanol in a suitable solvent like dioxane. Add maleic anhydride and a catalytic amount of a non-nucleophilic base such as DMAP. Heat the reaction mixture to allow for the formation of the maleamic acid.[5]

-

Cyclization to N-(2-(2-hydroxyethoxy)ethyl)maleimide: To the crude maleamic acid, add acetic anhydride and sodium acetate. Heat the mixture to induce cyclization to the maleimide.[5] Purify the product by precipitation and recrystallization.

-

Bromination of the terminal alcohol: Dissolve the resulting N-(2-(2-hydroxyethoxy)ethyl)maleimide in a solvent like DCM. Add triphenylphosphine and carbon tetrabromide (Appel reaction) to convert the terminal hydroxyl group to a bromide.

-

Purification: Purify the final product, this compound, using column chromatography to remove triphenylphosphine oxide and any remaining starting materials.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Bioconjugation of a Thiol-Containing Protein

This protocol outlines the general steps for conjugating this compound to a protein containing a free cysteine residue.

Materials:

-

Protein with at least one free cysteine residue

-

This compound

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols)[6]

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. If the cysteine residues are in the form of disulfide bonds, they may need to be reduced first by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubating for 30-60 minutes at room temperature.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[4][7] The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C.[4][7]

-

Quenching: Quench any unreacted this compound by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.

-

Purification: Remove excess reagents and byproducts by purifying the protein conjugate using SEC or dialysis.[4][7]

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Visualizing the Bioconjugation Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.

Reaction Mechanism: Thiol-Maleimide Michael Addition

The core of the bioconjugation process is the Michael addition reaction between the thiol group of a cysteine residue and the maleimide group of this compound. This reaction is highly efficient and specific at physiological pH.[6]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[6]

-

PROTACs: this compound can serve as a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[8]

-

Protein Labeling: It is used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.[6]

-

Surface Functionalization: The linker can be employed to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and biomaterials.[6]

References

- 1. This compound, 1823885-81-9 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

An In-Depth Technical Guide to the Mechanism of Action of Mal-PEG1-Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Mal-PEG1-Bromide, a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document delves into the chemical reactivity of its constituent functional groups, outlines its applications, presents available quantitative data, and provides generalized experimental protocols.

Introduction to this compound

This compound is a chemical crosslinking agent that contains three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG1) spacer, and a bromide functional group. This unique combination of reactive moieties allows for the covalent linkage of biomolecules, a cornerstone of modern drug development, diagnostics, and proteomics research. The maleimide group is highly selective for thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins. The bromide, being an excellent leaving group, is susceptible to nucleophilic substitution. The hydrophilic PEG spacer enhances solubility in aqueous environments, mitigating aggregation of the conjugated biomolecules.[1][2]

Core Mechanism of Action

The mechanism of action of this compound is characterized by the distinct reactivity of its two functional ends: the maleimide and the bromide. This dual reactivity allows for a versatile approach to bioconjugation, including the potential for sequential and site-specific modifications.

The Thiol-Reactive Maleimide Group

The maleimide group is a well-established tool for bioconjugation due to its high reactivity and selectivity towards thiol groups under mild conditions.[3][4] The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether bond.[3][4]

Key characteristics of the maleimide-thiol reaction include:

-

High Selectivity: The reaction is highly specific for thiol groups at a pH range of 6.5 to 7.5.[5][6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[3][6] Above pH 7.5, the reactivity with amines increases, and hydrolysis of the maleimide group can also occur.[5]

-

Efficiency: The reaction is rapid and proceeds with high yields, making it ideal for bioconjugation where preserving the function of the biomolecule is critical.[3]

-

Stability: The resulting thioether bond is generally stable. However, it's important to note that the thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to payload migration in applications like antibody-drug conjugates (ADCs).[6][7]

The Nucleophile-Reactive Bromide Group

The bromide atom in this compound serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[8] This functionality allows for reaction with various nucleophiles, most notably thiols.

Research on bromomaleimides reveals a mechanism that differs from the standard Michael addition of maleimides. In the case of a bromomaleimide, a thiol nucleophile will first attack the carbon atom bearing the bromine atom in a substitution reaction. This reaction preserves the double bond of the maleimide ring, which is then available for a subsequent Michael addition by a second thiol molecule.[9][10] This suggests a potential for sequential or dual functionalization at the maleimide core.

The reactivity of the bromide can be influenced by the reaction conditions, such as pH and the nature of the nucleophile. For instance, the reaction of bromoacetyl groups (another haloacetyl derivative) with thiols is favored at a higher pH (e.g., pH 9.0) compared to the maleimide-thiol reaction.[11][12]

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood through its application in experimental workflows designed to create specific bioconjugates. The following diagrams illustrate the mechanism of action and a generalized experimental procedure.

The above diagram illustrates the potential for a sequential, two-step conjugation. Initially, a thiol-containing biomolecule can react with the bromide, leaving the maleimide double bond intact. Subsequently, a second thiol-containing molecule can undergo a Michael addition to the maleimide ring.

References

- 1. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 2. Maleimide Linkers | BroadPharm [broadpharm.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. bachem.com [bachem.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, 1823885-81-9 | BroadPharm [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Mal-PEG1-Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG1-Bromide is a heterobifunctional crosslinker of significant utility in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a maleimide (B117702) group at one terminus and a bromide at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and chemoselective conjugation of two different molecular entities. This guide provides a comprehensive overview of the nucleophilic substitution reactions involving this compound, with a focus on its practical application in scientific research and drug development.

The maleimide group is a well-established reactive partner for thiols, commonly found in cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond, and is most efficient at a pH range of 6.5-7.5.[1] The bromide moiety serves as an excellent leaving group in nucleophilic substitution reactions, enabling the covalent attachment of a wide range of nucleophiles, including amines, azides, and thiols.[2][3] The presence of the hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | 1-(2-(2-bromoethoxy)ethyl)-1H-pyrrole-2,5-dione | [5] |

| CAS Number | 1823885-81-9 | [3] |

| Molecular Formula | C8H10BrNO3 | [3] |

| Molecular Weight | 248.1 g/mol | [3] |

| Purity | Typically >95% | [1][3] |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in DMSO, DMF, Dichloromethane | [3] |

| Storage Conditions | -20°C for long-term storage | [3] |

Nucleophilic Substitution Reactions: A Dual-Mode Reactivity

The versatility of this compound lies in its two distinct reactive sites, which can be addressed in a controlled, sequential manner.

Thiol-Maleimide Michael Addition

The reaction of the maleimide group with a thiol-containing molecule is a cornerstone of bioconjugation. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5, where the thiol is sufficiently nucleophilic and the competing hydrolysis of the maleimide is minimized.[1]

Reaction Scheme:

Caption: Reaction of this compound with a thiol.

Experimental Protocol: Conjugation of this compound to a Cysteine-Containing Peptide

-

Materials:

-

Cysteine-containing peptide

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

-

-

Procedure: a. Dissolve the cysteine-containing peptide in PBS buffer to a final concentration of 1-5 mg/mL. b. Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM. c. Add a 10 to 20-fold molar excess of the this compound solution to the peptide solution with gentle vortexing. d. Incubate the reaction mixture at room temperature for 2 hours with gentle agitation. e. Purify the resulting conjugate using an appropriate SEC column to remove excess, unreacted this compound and any small molecule byproducts. f. Characterize the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation.

Nucleophilic Substitution at the Bromide Terminus

The bromide atom on the PEG linker is an excellent leaving group, susceptible to attack by a variety of nucleophiles. This allows for the introduction of a second functionality after the initial thiol-maleimide conjugation. Common nucleophiles include primary amines, azides, and other thiols. These reactions typically proceed via an S_N2 mechanism.[6][7]

Reaction Scheme:

Caption: General nucleophilic substitution on the bromide.

Quantitative Data on Nucleophilic Substitution

Precise kinetic data for the nucleophilic substitution on this compound is not extensively available in the public domain. However, the reactivity is expected to be comparable to other primary bromoalkanes. The following table provides illustrative reaction conditions and expected yields for common nucleophiles based on general principles and related literature.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| Primary Amine | R-NH2 | DMF or DMSO | 25 - 80 | 12 - 24 | 60 - 90 |

| Azide (B81097) | Sodium Azide (NaN3) | DMF or DMSO | 25 - 60 | 4 - 12 | > 90 |

| Thiol | R-SH | DMF, with base (e.g., Et3N) | 25 | 2 - 6 | 70 - 95 |

Experimental Protocol: Reaction of Thioether-PEG1-Bromide with a Primary Amine

-

Materials:

-

Purified Thioether-PEG1-Bromide conjugate

-

Primary amine (e.g., propargylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (Et3N)

-

Reverse-phase HPLC system

-

-

Procedure: a. Dissolve the purified thioether-PEG1-bromide conjugate in anhydrous DMF. b. Add a 10-50 fold molar excess of the primary amine to the solution. c. For amine salts, add 1.5 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine. d. Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., nitrogen or argon). e. Monitor the reaction progress by LC-MS or TLC. f. Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. g. Purify the final product by reverse-phase HPLC. h. Characterize the final conjugate by mass spectrometry and NMR to confirm the structure.

Experimental Protocol: Reaction of Thioether-PEG1-Bromide with Sodium Azide

-

Materials:

-

Purified Thioether-PEG1-Bromide conjugate

-

Sodium Azide (NaN3)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC system

-

-

Procedure: a. Dissolve the purified thioether-PEG1-bromide conjugate in anhydrous DMF. b. Add a 5-10 fold molar excess of sodium azide to the solution. c. Stir the reaction mixture at room temperature. d. Monitor the reaction progress by LC-MS or IR spectroscopy (disappearance of the C-Br stretch and appearance of the azide stretch at ~2100 cm⁻¹). e. Upon completion (typically 4-12 hours), dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the final product by reverse-phase HPLC. h. Characterize the final conjugate by mass spectrometry and NMR.

Logical Workflow for Dual Conjugation

The dual reactivity of this compound enables a logical and efficient workflow for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

Caption: Workflow for creating a bioconjugate.

Stability Considerations

The stability of the linkages formed is crucial for the in vivo efficacy and shelf-life of the final conjugate.

-

Thioether Bond: The thioether bond formed from the thiol-maleimide reaction is generally stable. However, it can be susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols.[8] Ring-opening hydrolysis of the succinimide (B58015) ring can occur under certain conditions, which can in some cases increase the stability of the linkage.

-

Bromo-PEG Linker: The C-Br bond is stable under typical storage conditions (-20°C, desiccated). However, the linker is sensitive to nucleophiles and should be handled in an environment free of reactive species until intended use. Aqueous stability is limited, and hydrolysis can occur over time, particularly at non-neutral pH.

-

Final Conjugate: The stability of the bond formed from the nucleophilic substitution will depend on the nature of the nucleophile. Amine and azide linkages are generally highly stable.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined and predictable reactivity allows for the controlled and sequential assembly of complex molecular architectures. By understanding the principles of its dual nucleophilic substitution reactions and following robust experimental protocols, scientists can effectively leverage this linker to advance their research in areas such as targeted drug delivery, diagnostics, and fundamental biological studies. Careful consideration of reaction conditions, purification methods, and the stability of the resulting conjugates is paramount to achieving successful and reproducible outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. adcreview.com [adcreview.com]

- 3. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purepeg.com [purepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bromo-PEG-bromide | AxisPharm [axispharm.com]

The Pivotal Role of the PEG Moiety in Mal-PEG1-Bromide: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is a critical determinant in the successful design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast arsenal (B13267) of available linkers, Mal-PEG1-Bromide has emerged as a versatile and valuable tool. This technical guide provides an in-depth exploration of the role of the single polyethylene (B3416737) glycol (PEG) unit within this heterobifunctional linker, offering insights into its impact on physicochemical properties, bioconjugation strategies, and the overall efficacy of the resulting therapeutic constructs.

This compound is a chemical entity featuring a maleimide (B117702) group at one terminus, a bromide at the other, and a single ethylene (B1197577) glycol unit serving as a spacer. This seemingly simple structure belies a sophisticated design that addresses several key challenges in drug development. The maleimide allows for highly specific covalent attachment to thiol groups, commonly found in cysteine residues of proteins, while the bromide acts as a leaving group for nucleophilic substitution, enabling conjugation to a second molecule of interest. The intervening PEG1 unit, though short, plays a crucial role in modulating the properties of the final conjugate.

The Impact of the PEG1 Linker on Physicochemical Properties

The inclusion of even a single PEG unit can significantly influence the solubility, stability, and pharmacokinetic profile of a bioconjugate. While extensive data exists for longer PEG chains, the principles apply on a smaller scale to the PEG1 moiety, offering a subtle yet important tool for fine-tuning molecular properties.

Hydrophilic linkers, including those with PEG moieties, are known to enhance the water solubility of the resulting conjugates. This is particularly beneficial when working with hydrophobic cytotoxic payloads in ADCs, as it can mitigate the propensity for aggregation. While a single PEG unit offers a modest increase in hydrophilicity, it can be a critical factor in maintaining the solubility and stability of the final ADC, especially at higher drug-to-antibody ratios (DARs).

The length of the PEG linker is a key parameter in balancing pharmacokinetic properties and cytotoxic potency. Shorter PEG linkers, such as the PEG1 in this compound, are generally associated with greater stability of the ADC, as they can help to position the payload within the protective spatial shield of the antibody. Conversely, longer PEG chains can lead to a more pronounced "stealth" effect, prolonging circulation time but sometimes at the cost of reduced in vitro potency. The choice of a short PEG1 linker therefore represents a strategic decision to prioritize stability and potentially higher in vitro activity.

| Property | Effect of Short PEG Linker (e.g., PEG1) | Effect of Long PEG Linker (e.g., PEG8, PEG24) | Reference |

| Solubility | Modest increase in hydrophilicity, helps mitigate aggregation of hydrophobic payloads. | Significant increase in hydrophilicity, crucial for highly hydrophobic payloads and high DAR ADCs. | [1] |

| Stability | Generally enhances stability by positioning the payload within the antibody's spatial shield. | May lead to decreased stability depending on the overall construct. | [2] |

| Pharmacokinetics (PK) | Less pronounced "stealth" effect, may lead to faster clearance compared to longer linkers. | Prolonged plasma half-life and increased area under the curve (AUC). | [2] |

| In Vitro Potency | Often maintains or has a minimal impact on in vitro cytotoxicity. | Can sometimes lead to a decrease in in vitro cytotoxicity. | [2] |

| Tumor Penetration | May be advantageous for better penetration into solid tumors due to a smaller hydrodynamic radius. | The larger size may hinder penetration into dense tumor tissues. | [3] |

Experimental Protocols for Bioconjugation using this compound and its Derivatives

The heterobifunctional nature of this compound allows for a two-step conjugation strategy, enabling the precise assembly of complex biomolecules. Below are detailed protocols for the key reactions involving the maleimide and bromide functionalities.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the reaction of the maleimide group of this compound with a thiol-containing biomolecule, such as a protein with a cysteine residue.

Materials:

-

Thiol-containing protein (e.g., monoclonal antibody)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

-

Linker Preparation: Prepare a stock solution of this compound in an appropriate organic solvent like DMSO and then dilute it in the conjugation buffer.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.

-

Quenching: To stop the reaction and cap any unreacted maleimide groups, add a 100-fold molar excess of L-cysteine or N-acetylcysteine. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

-

Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Nucleophilic Substitution of the Bromide Group

This protocol describes the reaction of the bromide end of the PEG-linked molecule with a nucleophile, such as a primary amine on a cytotoxic payload or a targeting ligand. This reaction is often performed after the maleimide conjugation is complete and the intermediate has been purified.

Materials:

-

Purified Maleimide-PEG1-Bromide conjugate

-

Amine-containing molecule (e.g., cytotoxic drug, targeting ligand)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Purification system: High-performance liquid chromatography (HPLC)

Procedure:

-

Reactant Preparation: Dissolve the purified Maleimide-PEG1-Bromide conjugate and the amine-containing molecule in the anhydrous solvent.

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an appropriate organic solvent and washed with aqueous solutions to remove the base and other water-soluble impurities. The crude product is then purified by HPLC to isolate the final bioconjugate.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Visualization of Key Processes and Pathways

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, visualize a key signaling pathway targeted by PROTACs constructed with such linkers, as well as the experimental workflow for ADC synthesis.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: PROTAC-mediated degradation of HIF-1α in the hypoxia signaling pathway.

References

An In-depth Technical Guide to Protein Modification with Mal-PEG1-Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It enables the creation of sophisticated bioconjugates with enhanced therapeutic properties, novel functionalities for research applications, and improved diagnostic capabilities. Among the various chemical tools available for protein modification, maleimide-based reagents have gained prominence due to their high selectivity for cysteine residues. This guide provides a comprehensive technical overview of Mal-PEG1-Bromide, a heterobifunctional linker designed for the precise and stable modification of proteins.

This compound is a non-cleavable linker featuring two key functional groups: a maleimide (B117702) and a bromide. The maleimide group allows for the specific and efficient covalent attachment to sulfhydryl (thiol) groups of cysteine residues within a protein. The bromide atom serves as a good leaving group for subsequent nucleophilic substitution reactions, enabling the attachment of a second molecule of interest. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate. This dual functionality makes this compound a versatile tool in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Core Principles: The Chemistry of this compound

The utility of this compound in protein modification is rooted in the well-established reactivity of its constituent functional groups.

Thiol-Maleimide Michael Addition

The primary reaction for protein conjugation with this compound is the Michael addition of a thiol group from a cysteine residue to the electron-deficient double bond of the maleimide ring. This reaction is highly selective for thiols over other nucleophilic amino acid side chains, such as the amine groups of lysines, particularly within a pH range of 6.5 to 7.5. At this pH, a sufficient concentration of the more nucleophilic thiolate anion (S⁻) is present to initiate the reaction, while the majority of amine groups remain protonated and less reactive. The reaction proceeds rapidly under mild, physiological conditions, forming a stable covalent thioether bond.

Bromide as a Leaving Group

The bromide atom on the other end of the PEG linker is an excellent leaving group in nucleophilic substitution reactions. This allows for the subsequent attachment of a second molecule containing a nucleophilic group, such as an amine, thiol, or hydroxyl group. This two-step conjugation strategy provides precise control over the assembly of the final bioconjugate.

Quantitative Data on Maleimide-Thiol Conjugation

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation

| Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| Maleimide derivative with Cysteine | ~10² - 10³ | Neutral pH |

Table 2: Stability of Thioether Bond from Maleimide-Thiol Conjugation

| Conjugate | Condition | Half-life (t₁/₂) | Reference(s) |

| Maleimide-PEG conjugate | In presence of competing thiol (1 mM GSH) | Can show significant deconjugation over days | |

| Hydrolyzed Maleimide-PEG conjugate | Physiological conditions | Significantly increased stability |

Note: The stability of the thioether bond can be compromised by a retro-Michael reaction, especially in the presence of other thiols. Hydrolysis of the succinimide (B58015) ring in the maleimide adduct can significantly increase the stability of the conjugate.

Table 3: Typical Conjugation Efficiency for Maleimide Reactions

| Reaction | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Yield | Reference(s) |

| Maleimide-nanoparticle with cRGDfK peptide | 2:1 | 30 min | 84 ± 4% | |

| Maleimide-nanoparticle with 11A4 nanobody | 5:1 | 2 h | 58 ± 12% | |

| Brush polymer with BSA (1 EG linker) | - | - | 10% | |

| Brush polymer with BSA (3 EG linker) | - | - | 24% |

Note: Conjugation yield is highly dependent on the specific protein, the accessibility of the cysteine residue, the linker length, and the reaction conditions.

Experimental Protocols

The following protocols are generalized for the use of maleimide-PEG linkers in protein modification and should be optimized for the specific protein and application.

Protocol for Protein Modification with this compound

This protocol describes the first step of conjugating this compound to a cysteine-containing protein.

Materials:

-

Protein with at least one accessible cysteine residue

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Anhydrous DMSO or DMF for dissolving this compound

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not contain a thiol group and does not need to be removed before the conjugation step.

-

-

This compound Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and the quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

-

Protocol for Subsequent Conjugation via the Bromide Group

This protocol outlines the second step, where a nucleophilic molecule is attached to the bromide end of the protein-PEG-bromide conjugate.

Materials:

-

Purified protein-PEG-bromide conjugate

-

Nucleophilic molecule (e.g., a small molecule drug with an amine group)

-

Reaction Buffer: A suitable buffer that is compatible with both the conjugate and the nucleophilic molecule (e.g., PBS or a buffer with a slightly basic pH to deprotonate an amine nucleophile).

-

Organic co-solvent (if necessary)

-

Purification system (SEC, HPLC, etc.)

Procedure:

-

Reaction Setup:

-

Dissolve the purified protein-PEG-bromide conjugate in the reaction buffer.

-

Dissolve the nucleophilic molecule in a compatible solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

Add a molar excess of the nucleophilic molecule to the protein-PEG-bromide conjugate solution. The optimal ratio and reaction conditions (temperature, time) will depend on the reactivity of the nucleophile and must be determined empirically.

-

Incubate the reaction mixture with gentle agitation.

-

-

Purification of the Final Bioconjugate:

-

Purify the final bioconjugate to remove unreacted nucleophilic molecules and any byproducts using an appropriate chromatography method such as SEC or reverse-phase HPLC.

-

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described.

An In-depth Technical Guide to Cysteine-Specific Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Introduction to Cysteine-Specific Crosslinkers: A Core Technical Guide

Cysteine, with its unique sulfhydryl (-SH) group, presents a prime target for specific covalent modification in proteins. This low natural abundance and high nucleophilicity make it an ideal anchor point for a variety of applications, from elucidating protein-protein interactions to the construction of highly specific antibody-drug conjugates (ADCs). Cysteine-specific crosslinkers are bifunctional reagents that covalently link the sulfhydryl groups of cysteine residues, providing spatial constraints that are invaluable for structural and functional studies. This guide provides a comprehensive overview of the major classes of cysteine-specific crosslinkers, their mechanisms of action, quantitative data for comparative analysis, detailed experimental protocols, and visualizations of relevant workflows and signaling pathways.

Core Concepts in Cysteine-Specific Crosslinking

The reactivity of the cysteine thiol is highly dependent on its protonation state, with the deprotonated thiolate anion (RS⁻) being the more potent nucleophile. The pKa of the cysteine sulfhydryl group is approximately 8.5, meaning that at physiological pH (around 7.4), a significant portion exists in the reactive thiolate form. This inherent reactivity allows for highly specific targeting under mild reaction conditions, minimizing off-target modifications of other amino acid residues.

Cysteine-specific crosslinkers are broadly categorized based on their reactive moieties. The most common classes are:

-

Maleimides: These are highly popular due to their rapid and specific reaction with thiols.

-

Haloacetyls (Iodoacetyls and Bromoacetyls): These reagents react with sulfhydryl groups via nucleophilic substitution.

-

Pyridyl Disulfides: These form cleavable disulfide bonds with cysteine residues.

The choice of crosslinker depends on several factors, including the desired stability of the linkage (permanent or cleavable), the required distance between the linked residues (spacer arm length), and the specific application.

Types of Cysteine-Specific Crosslinkers and Their Mechanisms of Action

Maleimide-Based Crosslinkers

Maleimides are α,β-unsaturated carbonyl compounds that react with thiols via a Michael addition reaction. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. The resulting thioether bond is highly stable under physiological conditions.

Mechanism of Action: The reaction proceeds through the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide (B117702) ring, leading to the formation of a stable succinimidyl thioether linkage.

Haloacetyl-Based Crosslinkers

Haloacetyls, most commonly iodoacetyl and bromoacetyl derivatives, react with sulfhydryl groups through a nucleophilic substitution (S_N2) reaction. This reaction results in the formation of a stable thioether bond and the displacement of the halide ion. To ensure specificity for sulfhydryl groups, it is recommended to use a slight excess of the haloacetyl reagent over the number of available thiols at a pH of around 8.3.

Mechanism of Action: The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the halogen, which is a good leaving group. This leads to the formation of a stable thioether linkage.

Pyridyl Disulfide-Based Crosslinkers

Pyridyl disulfide reagents react with free sulfhydryl groups via a thiol-disulfide exchange reaction. This reaction forms a new disulfide bond between the target molecule and the crosslinker, and releases pyridine-2-thione. A key advantage of this chemistry is that the resulting disulfide linkage is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reaction can be monitored spectrophotometrically by measuring the release of pyridine-2-thione at 343 nm.

Mechanism of Action: The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the pyridyl disulfide group, leading to the formation of a new disulfide bond and the release of the stable pyridine-2-thione leaving group.

Quantitative Data for Cysteine-Specific Crosslinkers

The selection of an appropriate crosslinker is critical for successful experimental outcomes. The following tables summarize key quantitative data for a range of commercially available homobifunctional and heterobifunctional cysteine-specific crosslinkers to facilitate comparison.

Table 1: Homobifunctional Cysteine-Specific Crosslinkers

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? |

| Bismaleimidoethane (BMOE) | Maleimide | 8.0 | No |

| Bismaleimidohexane (BMH) | Maleimide | 16.1 | No |

| 1,4-Bismaleimidobutane (BMB) | Maleimide | 10.9 | No |

| 1,8-Bismaleimido-(triethylene glycol) (BM(PEG)3) | Maleimide | 17.6 | No |

| Dithiobis(maleimidoethane) (DTME) | Maleimide | 13.2 | Yes (Disulfide) |

| Dibromoacetamide sulfoxide (B87167) (DBrASO) | Bromoacetamide | 16.4 | Yes (MS-cleavable) |

| Bismaleimide sulfoxide (BMSO) | Maleimide | 24.2 | Yes (MS-cleavable) |

Table 2: Heterobifunctional Cysteine-Specific Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3 | No |

| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3 | No |

| SMPB (Succinimidyl 4-(p-maleimidophenyl)butyrate) | NHS Ester | Maleimide | 11.6 | No |

| LC-SPDP (Succinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) | NHS Ester | Pyridyl Disulfide | 15.7 | Yes (Disulfide) |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyl Disulfide | 6.8 | Yes (Disulfide) |

| EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester) | NHS Ester | Maleimide | 9.4 | No |

| Sulfo-EMCS | Sulfo-NHS Ester | Maleimide | 9.4 | No |

| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS Ester | Maleimide | 10.2 | No |

Table 3: Reaction Kinetics of Cysteine-Specific Chemistries

| Reactive Group | Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH Range |

| Maleimide | ~1000 | 6.5 - 7.5 |

| Iodoacetamide | ~0.6 | 7.2 - 9.0 |

| Pyridyl Disulfide | Varies with substrate and pH | 7.0 - 8.0 |

Experimental Protocols

Detailed

An In-Depth Technical Guide to Mal-PEG1-Bromide in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-PEG1-Bromide as a heterobifunctional linker in the development of antibody-drug conjugates (ADCs). It details the linker's core functionalities, experimental protocols for its use, quantitative data regarding its performance, and visual representations of key biological and experimental processes.

Introduction to Mal-PEG1-Bromide in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.

This compound is a non-cleavable linker that provides a stable connection between the antibody and the payload. It features two key reactive groups:

-

A Maleimide (B117702) Group: This group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on the antibody, to form a stable thioether bond. This reaction is highly efficient under physiological pH conditions (6.5-7.5).

-

A Bromide Group: As a good leaving group, the bromide facilitates nucleophilic substitution reactions, allowing for the attachment of a cytotoxic payload that has a nucleophilic functional group (e.g., a thiol).

The short, single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the linker, which can help to mitigate aggregation issues often associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic properties of the ADC.

Chemical Structure and Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Molecular Formula | C₈H₁₀BrNO₃ | |

| Molecular Weight | 248.1 g/mol | |

| Linker Type | Non-cleavable | |

| Reactive Group 1 | Maleimide (reacts with thiols) | |

| Reactive Group 2 | Bromide (reacts with nucleophiles) | |

| Solubility | Soluble in DMSO, DCM, DMF |

Mechanism of Action of ADCs with Non-Cleavable Linkers

The general mechanism of action for an ADC utilizing a non-cleavable linker like this compound is a multi-step process that ensures targeted cell killing.

Upon administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex through endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody, releasing the cytotoxic payload still attached to the linker and an amino acid residue. This active metabolite can then interact with its intracellular target, such as tubulin, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development of an ADC using this compound.

Payload-Linker Conjugation

This protocol outlines the conjugation of a thiol-containing cytotoxic payload to the bromide end of the this compound linker.

Materials:

-

Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Inert gas (Nitrogen or Argon)

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the thiol-containing cytotoxic payload in anhydrous DMF.

-

Addition of Base: Add a slight molar excess (e.g., 1.1 equivalents) of DIPEA to the payload solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

-

Linker Addition: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the payload solution while stirring. A typical molar ratio is 1:1.2 (Payload:Linker).

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by HPLC. The reaction involves a nucleophilic attack of the thiolate on the carbon atom bearing the bromide, displacing the bromide and forming a stable thioether bond.

-

Purification: Upon completion, purify the payload-linker conjugate using preparative HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Antibody Reduction and ADC Conjugation

This protocol describes the reduction of interchain disulfide bonds in the antibody and subsequent conjugation with the payload-linker construct.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-7.4)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

Payload-Linker construct from section 4.1

-

Reaction buffer (e.g., PBS, pH 7.2-7.4)

-

Quenching agent (e.g., N-acetylcysteine)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Reduction: Add a 5-10 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing the reactive thiol groups. The number of disulfide bonds reduced can be controlled by adjusting the reaction time, temperature, and TCEP concentration.

-

Conjugation: Dissolve the payload-linker construct in a minimal amount of a co-solvent like DMSO and add it to the reduced antibody solution. A molar excess of the payload-linker (e.g., 5-10 fold over the number of available thiols) is typically used.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light. The maleimide group of the linker will react with the free thiols on the antibody to form a stable thioether linkage.

-

Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using a desalting column or SEC.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

Quantitative Data and Performance Characteristics

The performance of an ADC is evaluated based on several key parameters. The following tables summarize typical data for ADCs with PEGylated maleimide linkers. While specific data for this compound is limited in publicly available literature, these tables provide a representative overview based on similar short-chain PEG-maleimide linkers.

Drug-to-Antib

The Strategic Application of Mal-PEG1-Bromide in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide provides a comprehensive overview of the use of Mal-PEG1-Bromide, a short, bifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs. We will delve into its chemical properties, provide detailed experimental protocols, present comparative quantitative data, and illustrate key biological pathways and experimental workflows.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a unique linker molecule featuring two distinct reactive functional groups: a maleimide (B117702) and a bromide. This dual reactivity allows for a directed and sequential conjugation strategy in PROTAC synthesis.

-

Maleimide Group: The maleimide moiety reacts specifically and efficiently with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins or engineered into POI ligands, to form a stable thioether bond. This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5).

-

Bromide Group: The bromide atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the conjugation of the other end of the linker to a nucleophilic group, such as an amine or a hydroxyl group, present on the E3 ligase ligand.

The single polyethylene glycol (PEG) unit in this compound imparts a degree of hydrophilicity to the resulting PROTAC, which can improve solubility and cell permeability. The short length of the linker is a critical design parameter that can significantly impact the efficacy of the final PROTAC.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

The length of the linker is a crucial factor in the design of a potent PROTAC. An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| 0 PEG units (Alkyl) | < 500 | > 90 | |

| 1-2 PEG units | > 5000 | < 20 | |

| 4-5 PEG units | < 500 | > 90 |

Table 2: Degradation Potency of BTK-Targeting PROTACs with Varying PEG Linker Lengths

| Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| 2 PEG units | > 1000 | < 20 | |

| 4 PEG units | ~100 | > 90 | |

| ≥ 4 PEG units | < 100 | > 90 |

Table 3: Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

| Linker Length (atoms) | % ERα Degraded (at 10 µM) |

| 9 | ~50% |

| 12 | ~75% |

| 16 | ~95% |

| 19 | ~70% |

| 21 | ~60% |

Note: While direct comparative data for a this compound synthesized PROTAC is not explicitly available in a single study, the data in Table 1 for BRD4-targeting PROTACs with 1-2 PEG units suggests that very short linkers can sometimes lead to reduced potency. However, as seen in other studies, potent PROTACs with as few as three atoms in the linker have been reported, highlighting that the optimal linker length is target-dependent and must be determined empirically.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound (Sequential Approach)

This protocol outlines a two-step sequential approach for synthesizing a PROTAC using this compound.

Step 1: Conjugation of Thiol-Containing POI Ligand to this compound

-

Materials:

-

Thiol-containing POI ligand (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous, degassed buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

Anhydrous, degassed organic co-solvent (e.g., DMF or DMSO) if needed for solubility

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the thiol-containing POI ligand in the buffer (and co-solvent if necessary) under an inert atmosphere.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the thioether conjugate.

-

Upon completion, purify the POI-Linker intermediate by preparative HPLC.

-

Lyophilize the purified product to obtain a solid.

-

Step 2: Conjugation of E3 Ligase Ligand to the POI-Linker Intermediate

-

Materials:

-

POI-Linker intermediate from Step 1 (1.0 eq)

-

E3 ligase ligand with a nucleophilic handle (e.g., amine or hydroxyl group) (1.2 eq)

-

Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

-

A non-nucleophilic base (e.g., DIPEA) (3.0 eq)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the POI-Linker intermediate and the E3 ligase ligand in the anhydrous solvent under an inert atmosphere.

-

Add the non-nucleophilic base to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

-

Protocol 2: Western Blotting for Quantifying PROTAC-Mediated Protein Degradation

This protocol describes a standard method for assessing the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

-

Cell Culture and Treatment:

-

Plate cells expressing the target protein at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane and incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established therapeutic target in cancer. PROTACs have been successfully developed to induce the degradation of BRD4. The following diagram illustrates the signaling pathway of BRD4 degradation mediated by a PROTAC.

An In-depth Technical Guide to Surface Functionalization using Mal-PEG1-Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-PEG1-Bromide, a heterobifunctional linker, and its application in the functionalization of various surfaces. It is intended to serve as a technical resource for researchers and professionals in the fields of materials science, drug development, and biomedical engineering. This document details the core principles, experimental protocols, and quantitative data associated with the use of this compound for modifying surfaces such as gold, silica (B1680970), and polymers to enhance biocompatibility, facilitate targeted drug delivery, and enable advanced bio-interface applications.

Introduction to this compound

This compound is a chemical linker molecule that possesses two distinct reactive groups: a maleimide (B117702) group and a bromide group, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for a two-step, controlled modification of surfaces.

Chemical Structure and Properties:

-

Maleimide Group: This functional group readily and specifically reacts with thiol groups (-SH) via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for conjugating biomolecules like peptides and proteins that contain cysteine residues.

-

PEG Spacer: The single ethylene (B1197577) glycol unit provides a short, hydrophilic spacer that can improve the solubility and reduce non-specific protein adsorption on the functionalized surface.

-

Bromide Group: The bromide is an excellent leaving group, enabling the initial attachment of the linker to surfaces through nucleophilic substitution reactions. For instance, it can react with amine or thiol groups present on a surface.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H10BrNO3 | |

| Molecular Weight | 248.07 g/mol | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C |

Principles of Surface Functionalization

The surface functionalization process using this compound typically involves a two-step approach. First, the bromide end of the linker is reacted with the substrate to form a covalent bond, presenting the maleimide group on the surface. In the second step, a thiol-containing molecule of interest (e.g., a peptide, protein, or drug molecule) is conjugated to the surface-bound maleimide.

Caption: General workflow for surface functionalization using this compound.

Experimental Protocols

This section provides detailed methodologies for the functionalization of gold, silica, and polymer surfaces with this compound, followed by conjugation with a thiol-containing molecule.

Functionalization of Gold Surfaces

Gold surfaces are commonly used in biosensors and for nanoparticle synthesis. The following protocol describes the functionalization of a gold surface with this compound, which can be adapted for gold nanoparticles.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

Thiol-modified linker for gold attachment (e.g., 11-mercaptoundecanoic acid)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

-

Thiol-containing peptide (e.g., Cysteine-terminated RGD peptide)

-

Solvents: Ethanol (B145695), Dimethylformamide (DMF)

-

Buffers: Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Surface Cleaning: Clean the gold substrate by immersion in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

Formation of a Self-Assembled Monolayer (SAM): Immerse the cleaned gold substrate in a 1 mM solution of 11-mercaptoundecanoic acid in ethanol for 18 hours to form a carboxyl-terminated SAM.

-

Activation of Carboxyl Groups: Rinse the SAM-coated substrate with ethanol and dry. Immerse the substrate in a solution of 0.1 M DCC and 0.05 M NHS in anhydrous DMF for 1 hour to activate the carboxyl groups.

-

Attachment of this compound: Prepare a 10 mM solution of this compound in DMF. Immerse the activated substrate in this solution and react for 2 hours at room temperature. The amine group of an amino-PEG-bromide linker would react with the NHS ester. In the case of direct reaction of the bromide, a surface with primary amines would be required.

-

Conjugation of Thiol-Peptide: Rinse the this compound functionalized surface with DMF and then PBS. Immerse the substrate in a 1 mg/mL solution of the thiol-containing peptide in PBS (pH 7.2) for 2 hours at room temperature.

-

Final Washing: Wash the surface thoroughly with PBS and deionized water to remove any non-covalently bound peptide. Dry under a stream of nitrogen.

Functionalization of Silica Surfaces

Silica and glass are common materials for microarrays, microfluidics, and nanoparticles. The surface is typically functionalized with amine groups before reacting with this compound.

Materials:

-

Silica substrate (e.g., glass slide, silicon wafer with native oxide)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

This compound

-

Thiol-containing peptide

-

Solvents: Toluene (B28343), DMF

-

Buffers: PBS, pH 7.4

Protocol:

-

Surface Hydroxylation: Clean the silica substrate by sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each. Treat with an oxygen plasma or a piranha solution to generate hydroxyl groups on the surface.

-

Silanization (Amination): Immerse the cleaned and dried substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at 60°C. This creates an amine-terminated surface.

-

Attachment of this compound: Rinse the aminated substrate with toluene and dry. Immerse the substrate in a 10 mM solution of this compound in DMF with a catalytic amount of a non-nucleophilic base (e.g., diisopropylethylamine) and react for 4 hours at room temperature. The bromide will react with the surface amine groups.

-

Peptide Conjugation: Follow steps 5 and 6 from the gold surface functionalization protocol.

Functionalization of Polymer Surfaces

The protocol for polymer surfaces will vary depending on the specific polymer. This example is for a polymer with available amine or hydroxyl groups on its surface, such as a plasma-treated polystyrene or a polymer synthesized with amine-containing monomers.

Materials:

-

Polymer substrate

-

This compound

-

Thiol-containing peptide

-

Solvents: DMF

-

Buffers: PBS, pH 7.4

Protocol:

-

Surface Activation (if necessary): If the polymer does not have reactive groups, it can be surface-activated using methods like plasma treatment to introduce amine or hydroxyl groups.

-

Attachment of this compound: Immerse the polymer substrate in a 10 mM solution of this compound in DMF. If the surface has hydroxyl groups, a base catalyst may be required. For amine groups, the reaction can proceed directly. React for 4-6 hours at room temperature.

-

Peptide Conjugation: Follow steps 5 and 6 from the gold surface functionalization protocol.

Quantitative Data and Surface Characterization

The success of surface functionalization is typically assessed using various surface-sensitive analytical techniques. This section presents representative quantitative data.

Table 2: Surface Characterization Data after Functionalization

| Surface Type | Modification Step | Water Contact Angle (°) | XPS Elemental Composition (%) | Reference(s) |

| Gold | Bare Gold | 85 ± 5 | Au: 100 | |

| COOH-SAM | 40 ± 4 | Au, C, O, S | ||

| Mal-PEG1-Br | 55 ± 5 | Au, C, O, N, S, Br | ||

| RGD-Peptide | 65 ± 6 | Au, C, O, N, S | ||

| Silica | Bare Silica | <10 | Si, O | |

| APTES-coated | 60 ± 5 | Si, O, C, N | ||

| Mal-PEG1-Br | 68 ± 6 | Si, O, C, N, Br | ||

| RGD-Peptide | 75 ± 7 | Si, O, C, N | ||

| Polymer | Untreated | 92 ± 4 | C, H | |

| (Polystyrene) | Plasma-treated | 45 ± 5 | C, H, O, N | |

| Mal-PEG1-Br | 60 ± 6 | C, H, O, N, Br | ||

| RGD-Peptide | 70 ± 7 | C, H, O, N |

Quantification of Surface Maleimide Groups:

The density of reactive maleimide groups on the surface can be quantified using Ellman's test. This assay involves reacting the surface with a known concentration of a thiol-containing compound (e.g., cysteine) and then measuring the amount of unreacted thiol in the solution using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.

Table 3: Thiol-Maleimide Conjugation Efficiency

| Surface | Ligand | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency (%) | Reference(s) |

| PLGA Nanoparticles | cRGDfK peptide | 2:1 | 30 min | 84 ± 4 | |

| PLGA Nanoparticles | 11A4 nanobody | 5:1 | 2 hours | 58 ± 12 |

Biological Interactions and Signaling Pathways

Surfaces functionalized with bioactive molecules, such as the RGD peptide, can elicit specific cellular responses by interacting with cell surface receptors. The RGD sequence is a well-known ligand for integrins, a family of transmembrane receptors that mediate cell-matrix adhesion and signaling.

Methodological & Application

Application Notes and Protocols for Mal-PEG1-Bromide Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG1-Bromide is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This reagent possesses two distinct reactive moieties: a maleimide (B117702) group and a bromide group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The bromide group, being a good leaving group, is susceptible to nucleophilic substitution, allowing for reaction with various nucleophiles, including thiols.

The strategic advantage of this compound lies in the differential reactivity of its two functional ends, which can be controlled by reaction conditions such as pH. This allows for a sequential and site-specific conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized proteins for diagnostics and imaging.

Key Features and Applications

-

Selective Thiol Conjugation: The maleimide group reacts specifically with thiol groups at a pH range of 6.5-7.5, forming a stable thioether bond. This allows for the precise modification of cysteine residues in proteins.

-

Nucleophilic Substitution: The bromide group can react with nucleophiles, such as thiols, at a higher pH (typically around 9.0). This enables the introduction of a second molecule.

-

PEG Spacer: The short PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, and can reduce steric hindrance during the conjugation reactions.

-

Applications:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

PROTACs: Synthesizing molecules that recruit E3 ubiquitin ligases to a target protein for its degradation.

-

Protein-Protein and Protein-Peptide Ligation: Creating well-defined protein complexes for research and therapeutic purposes.

-

Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for biosensor development.

-

Fluorescent and Biotin Labeling: Attaching reporter molecules for detection and purification.

-

Quantitative Data Summary

Due to the proprietary nature of specific kinetic data for this compound, the following table provides representative values for the underlying maleimide-thiol and haloacetyl-thiol reactions based on published literature. These values should be considered as a guideline, and empirical optimization is crucial for any specific application.

| Parameter | Maleimide-Thiol Conjugation | Bromoacetyl-Thiol Conjugation | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | 8.5 - 9.5 | |

| Reaction Time | 1 - 4 hours at room temperature | 2 - 8 hours at room temperature | |

| Typical Molar Excess of Linker | 10-20 fold over thiol | 10-20 fold over thiol | |

| Conjugation Efficiency | > 80% (application dependent) | > 70% (application dependent) | |

| Stability of Thioether Bond | Susceptible to retro-Michael reaction and thiol exchange. Can be stabilized by succinimide (B58015) ring hydrolysis. | Generally stable |

Experimental Protocols

Protocol 1: Single Molecule Conjugation to a Thiol-Containing Protein

This protocol describes the conjugation of a single type of molecule to a protein with an available cysteine residue using the maleimide functionality of this compound.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the cysteine residue is part of a disulfide bond, reduction is necessary. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature. Remove excess TCEP by SEC or dialysis against degassed Conjugation Buffer.

-

-

This compound Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

-

Quenching:

-